![molecular formula C15H14N2OS B14135745 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-02-2](/img/structure/B14135745.png)
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the methoxy and methylsulfanyl groups.
Pyrido[1,2-a]pyrimidine: A structurally related compound with a different heterocyclic core.
3-Methoxypyridine: A simpler analog with only the methoxy group attached to the pyridine ring.
Uniqueness
3-Methoxy-8-(methylsulfanyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
89193-02-2 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-methoxy-8-methylsulfanyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2OS/c1-18-15-13(11-7-4-3-5-8-11)16-14-12(19-2)9-6-10-17(14)15/h3-10H,1-2H3 |
InChI Key |
ISUJPVNUZWUOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C=CC=C2SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene](/img/structure/B14135663.png)
![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![2-[4-(Dimethylamino)butyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol](/img/structure/B14135688.png)
![1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole](/img/structure/B14135698.png)
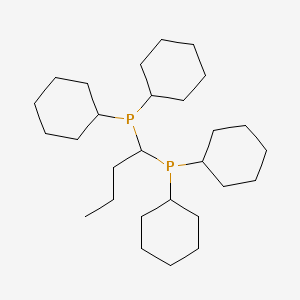

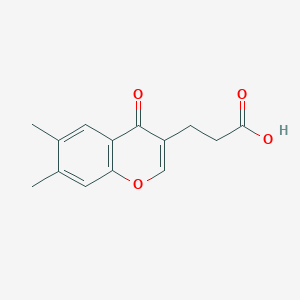

![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
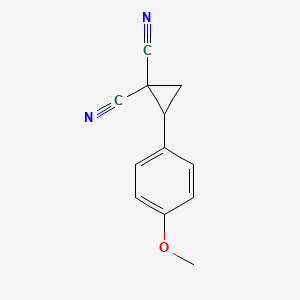
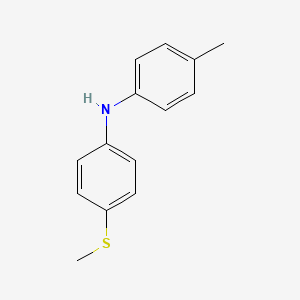
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
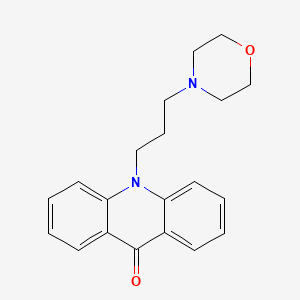
![7,7-Dibromo-8,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14135753.png)
